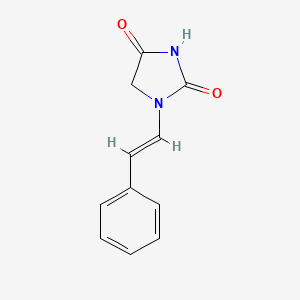

1-(2-Phenylethenyl)imidazolidine-2,4-dione

Descripción general

Descripción

1-(2-Phenylethenyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring fused with a phenylethenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base . Another method includes the Bucherer-Bergs reaction, which involves the reaction of an aldehyde with ammonium carbonate and potassium cyanide . These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions and minimizing reaction times . The use of advanced reactors and automation in the process ensures consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Phenylethenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazolidine derivatives.

Aplicaciones Científicas De Investigación

1-(2-Phenylethenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and anticonvulsant activities.

Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Phenylethenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to bind to the voltage-gated sodium channel inner pore, leading to anticonvulsant effects . Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial protein synthesis by binding to active sites on bacterial proteins .

Comparación Con Compuestos Similares

1-(2-Phenylethenyl)imidazolidine-2,4-dione can be compared with other similar compounds such as:

Imidazolidine-2,4-dione: Known for its anticonvulsant and antibacterial properties.

Thiazolidine-2,4-dione: Exhibits anti-diabetic and anti-inflammatory activities.

Oxazolidine-2,4-dione: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its phenylethenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(2-Phenylethenyl)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the imidazolidine ring and a phenylethenyl side chain, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on the cardiovascular system, and its role as an inhibitor of specific enzymes.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl isocyanate with amino acids or their derivatives. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Antimicrobial Properties

Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial activity. A study evaluated various synthesized derivatives against Pseudomonas aeruginosa , a common pathogen. Notably, certain compounds showed complete inhibition of virulence factors such as protease and hemolysin at minimal inhibitory concentrations (MICs) . The docking studies indicated potential binding interactions with quorum-sensing receptors (LasR and RhlR), which are crucial for bacterial virulence expression.

| Compound | Protease Inhibition (mg/ml) | Hemolysin Inhibition (mg/ml) | Pyocyanin Inhibition (%) |

|---|---|---|---|

| 4c | 1 | 0.5 | N/A |

| 4j | 0.5 | 0.5 | N/A |

| 12a | 0.5 | N/A | N/A |

| 7a | N/A | N/A | 96.4 |

Cardiovascular Effects

The cardiovascular effects of imidazolidine derivatives have been explored in animal models. One study focused on IM-7 , a close derivative of this compound, which induced hypotension and bradycardia in rats. These effects were attributed to decreased peripheral resistance and were completely abolished by atropine treatment, indicating involvement of muscarinic receptors .

| Dose (mg/kg) | Hypotension (%) | Bradycardia (%) |

|---|---|---|

| 10 | -3.6 | -28 |

| 20 | -24.6 | -50 |

| 30 | -32 | N/A |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which is implicated in autoimmune diseases. Compounds derived from imidazolidine-2,4-dione have been shown to inhibit LYP with IC50 values ranging from 2.85 to 6.95 μM . The most potent inhibitor identified exhibited competitive inhibition characteristics, suggesting a promising avenue for therapeutic development in treating autoimmune disorders.

Case Studies

Several case studies have highlighted the potential therapeutic applications of imidazolidine derivatives:

- Antimicrobial Application : A study reported that certain derivatives effectively inhibited bacterial growth and virulence factor production in clinical isolates of Pseudomonas aeruginosa , showcasing their potential as new antibacterial agents.

- Cardiovascular Research : Investigations into the cardiovascular effects revealed that these compounds could be developed into treatments for conditions characterized by high blood pressure or arrhythmias.

- Autoimmune Disease Treatment : The ability of these compounds to inhibit LYP suggests they may serve as leads for developing new treatments for autoimmune diseases like rheumatoid arthritis.

Propiedades

IUPAC Name |

1-[(E)-2-phenylethenyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-8-13(11(15)12-10)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZLYFZSOOMMJI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.